molecular formula C4H4N2O3S B573780 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 183304-68-9

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B573780
CAS No.: 183304-68-9
M. Wt: 160.147
InChI Key: SOLVBZNIJYRMPM-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound containing a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a thiadiazole derivative with formaldehyde in the presence of a base to introduce the hydroxymethyl group . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield 1,2,3-thiadiazole-5-carboxylic acid, while substitution reactions could yield a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing into the potential therapeutic uses of thiadiazole derivatives, including their antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its affinity for certain molecular targets .

Comparison with Similar Compounds

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid can be compared with other thiadiazole derivatives, such as:

    1,2,3-Thiadiazole-5-carboxylic acid: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Contains a methyl group instead of a hydroxymethyl group, potentially altering its chemical properties and applications.

The presence of the hydroxymethyl group in this compound makes it unique, potentially enhancing its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-(hydroxymethyl)thiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3S/c7-1-2-3(4(8)9)10-6-5-2/h7H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLVBZNIJYRMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SN=N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659418
Record name 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183304-68-9
Record name 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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